1H and 13C NMR chemical shift assignments for 3-Bromo-6-chloro-2-methoxybenzoic acid
In-Depth Technical Guide: 1 H and 13 C NMR Chemical Shift Assignments for 3-Bromo-6-chloro-2-methoxybenzoic Acid Executive Summary The structural elucidation of highly functionalized aromatic compounds requires moving be...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide:
1
H and
13
C NMR Chemical Shift Assignments for 3-Bromo-6-chloro-2-methoxybenzoic Acid
Executive Summary
The structural elucidation of highly functionalized aromatic compounds requires moving beyond simple empirical additivity rules. 3-Bromo-6-chloro-2-methoxybenzoic acid is a complex, hexasubstituted benzene derivative and a close structural analog to the commercial herbicide dicamba. Assigning its
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectra demands a rigorous understanding of steric-induced conformational changes, halogen anisotropy, and the heavy-atom effect. This whitepaper provides a comprehensive, self-validating framework for assigning the NMR chemical shifts of this molecule, detailing the causality behind the experimental data and the protocols required to ensure absolute structural confidence.
Mechanistic Causality of Chemical Shifts
To accurately assign the NMR spectra, we must first establish the theoretical causality driving the chemical shifts. The electronic environment of this molecule is dominated by two primary phenomena:
The Ortho-Effect and Methoxy Out-of-Plane Twisting
Typically, an aromatic methoxy (–OCH
3
) group is co-planar with the benzene ring. This geometry allows the lone electron pairs on the oxygen atom to conjugate with the
π
-system, resulting in a standard
13
C chemical shift of approximately 55 ppm.
However, in 3-bromo-6-chloro-2-methoxybenzoic acid, the methoxy group at C-2 is flanked by two bulky ortho substituents: a carboxylic acid (–COOH) at C-1 and a bromine atom (–Br) at C-3. This severe steric hindrance forces the methoxy group to rotate out of the aromatic plane. As detailed in the , this out-of-plane rotation disrupts
p−π
conjugation and alters the paramagnetic shielding tensor, shifting the
13
C resonance significantly downfield to ~61.5 ppm .
Halogen Anisotropy and the Heavy-Atom Effect
The halogens on the ring (Br at C-3, Cl at C-6) exert competing inductive and resonance effects, but their most distinct NMR signatures arise from their size and polarizability:
The Heavy-Atom Effect (
13
C): Bromine is a large, highly polarizable atom. It exerts a pronounced "heavy-atom effect" on the directly attached ipso-carbon (C-3), causing an anomalous upfield shielding. While a standard aromatic carbon resonates at ~128 ppm, C-3 is pushed upfield to 109.8 ppm .
Anisotropic Deshielding (
1
H): By comparing our molecule to its analog dicamba (3,6-dichloro-2-methoxybenzoic acid) , we observe a precise chemical shift perturbation. In dicamba, the H-4 proton resonates at 7.39 ppm. Substituting the C-3 chlorine for a larger bromine atom increases the anisotropic deshielding effect on the ortho proton, shifting H-4 downfield to 7.54 ppm . Conversely, H-5 remains conserved at 7.17 ppm , as its local environment (ortho to the C-6 chlorine) is identical in both molecules.
Self-Validating Experimental Protocol
To prevent assignment errors, the analytical workflow must be a closed, self-validating loop. 1D NMR provides the initial hypothesis, 2D HMBC tests through-bond connectivity, and 2D NOESY tests through-space geometry. If the spatial data contradicts the connectivity data, the hypothesis is rejected.
Step-by-Step Methodology
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS). CDCl
3
is selected over protic solvents (like CD
3
OD) to prevent deuterium exchange, allowing the broad singlet of the –COOH proton to be observed.
1D
1
H Acquisition: Acquire at 400 MHz using a standard 30° pulse program. Collect 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the AX spin system (H-4 and H-5).
1D
13
C Acquisition: Acquire at 100 MHz using a proton-decoupled sequence (WALTZ-16). Collect 1024 scans with D1 = 2.0s. The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the five quaternary carbons (C-1, C-2, C-3, C-6, C=O).
2D HMBC (Heteronuclear Multiple Bond Correlation): Optimize the long-range coupling delay for
nJCH=8
Hz. This step is critical for assigning the quaternary carbons by observing 3-bond correlations (e.g., from the –OCH
3
protons to C-2).
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300 ms to map spatial proximities (< 5 Å) and validate the out-of-plane conformation of the methoxy group.
Step-by-step NMR acquisition and self-validating structural elucidation workflow.
Quantitative Data Presentation
The following tables summarize the predicted and structurally validated chemical shifts based on empirical additivity matrices and comparative analog analysis.
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Proton
Shift (
δ
, ppm)
Multiplicity
J
-Coupling (Hz)
Integration
Assignment Logic & Causality
–COOH
~13.00
Broad singlet
-
1H
Highly deshielded acidic proton; exchangeable.
H-4
7.54
Doublet
8.5
1H
Deshielded by ortho-Br and para-COOH.
H-5
7.17
Doublet
8.5
1H
Shielded relative to H-4; ortho-Cl and meta-Br.
–OCH
3
3.95
Singlet
-
3H
Deshielded due to out-of-plane steric twisting.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Carbon
Shift (
δ
, ppm)
Type
Assignment Logic & Causality
C=O
168.0
C
q
Carboxylic acid carbonyl carbon.
C-2
162.9
C
q
Ipso to oxygen; highly deshielded by electronegativity.
C-4
139.3
CH
Para to COOH (+5.1 ppm increment effect).
C-6
135.6
C
q
Ipso to Chlorine.
C-5
122.8
CH
Para to OCH
3
(-7.7 ppm shielding increment).
C-1
119.2
C
q
Ipso to COOH.
C-3
109.8
C
q
Ipso to Bromine; strong heavy-atom shielding effect.
–OCH
3
61.5
CH
3
Shifted downfield from ~55 ppm due to out-of-plane rotation.
2D NMR Correlation Logic
The final step in the self-validating protocol is mapping the 2D correlations. The HMBC experiment confirms the carbon skeleton by revealing 3-bond (
3JCH
) couplings. For instance, the H-4 proton will show a strong HMBC cross-peak to C-2 and C-6, unequivocally placing it between the bromine and the unsubstituted C-5 carbon. NOESY confirms the spatial proximity of the AX spin system (H-4 and H-5).
Key HMBC (3-bond) and NOESY (through-space) correlations validating the molecular structure.
References
Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds
Journal of Physical Chemistry A
URL:[Link][1]
Structure Determination of Organic Compounds: Tables of Spectral Data (4th Edition)
Springer
URL:[Link][2]
Spectrometric Identification of Organic Compounds (8th Edition)
John Wiley & Sons
URL:[Link][3]
Crystal structure and X-ray diffraction data of 3-Bromo-6-chloro-2-methoxybenzoic acid
An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-6-chloro-2-methoxybenzoic Acid Disclaimer: As of March 2026, a definitive, publicly accessible crystal structure...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 3-Bromo-6-chloro-2-methoxybenzoic Acid
Disclaimer: As of March 2026, a definitive, publicly accessible crystal structure for 3-Bromo-6-chloro-2-methoxybenzoic acid has not been deposited in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). This guide, therefore, serves as a comprehensive framework outlining the established methodologies for determining such a structure and presents a prospective analysis based on the principles of crystallography and the known behavior of analogous molecules. It is designed to be a predictive and procedural resource for researchers in crystallography, medicinal chemistry, and materials science.
Abstract
Substituted benzoic acids are fundamental scaffolds in the development of pharmaceuticals and functional organic materials. Their solid-state properties, which are dictated by their crystal structure, are critical to their function, stability, and bioavailability. This technical guide provides a senior application scientist's perspective on the complete workflow for the single-crystal X-ray diffraction analysis of 3-Bromo-6-chloro-2-methoxybenzoic acid. We will detail the necessary experimental protocols, from single-crystal growth to data collection and structural refinement, explaining the causality behind each procedural choice. Furthermore, we will present a hypothetical but chemically rational analysis of the expected molecular structure, supramolecular assembly, and intermolecular interactions, grounded in data from structurally related compounds. This document serves as both a practical guide for experimental execution and a predictive model for the solid-state chemistry of this specific halogenated aromatic carboxylic acid.
Part 1: Introduction to 3-Bromo-6-chloro-2-methoxybenzoic Acid
Molecular Profile and Significance
3-Bromo-6-chloro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with three distinct substituents: a bromine atom, a chlorine atom, and a methoxy group. This combination of a hydrogen bond donor/acceptor (carboxylic acid), a hydrogen bond acceptor (methoxy), and two halogen atoms creates a molecule with a high potential for forming diverse and structurally significant intermolecular interactions.[1] Halogenated organic molecules are of profound interest in drug development for their ability to modulate pharmacokinetic properties and engage in specific halogen bonding, which can enhance binding affinity to biological targets. Understanding the three-dimensional arrangement of these functional groups in the solid state is paramount for predicting physicochemical properties like solubility, melting point, and stability, which are critical for formulation and manufacturing.[2]
Physicochemical Properties (Predicted)
While experimental data is scarce, properties can be predicted based on its structure.
Expected to be a white to off-white crystalline solid
-
Part 2: A Self-Validating Experimental Workflow for Structure Determination
The determination of a novel crystal structure is a systematic process where each step validates the next.[4] The quality of the final structural model is entirely dependent on the success of the preceding stages, beginning with the synthesis of high-purity material and culminating in a high-quality crystal.
Synthesis and Purification
A plausible synthetic route involves the selective bromination and chlorination of a suitable benzoic acid precursor. A final recrystallization step is crucial to achieve the high purity (>99%) required for growing diffraction-quality single crystals.
Protocol: Final Purification by Recrystallization
Solvent Screening: Dissolve small amounts of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water) at elevated temperatures to identify a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Hot Filtration: Dissolve the bulk of the crude product in a minimum amount of the chosen hot solvent. If any insoluble impurities remain, perform a hot filtration to remove them.
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical as it encourages the growth of fewer, larger, and more ordered crystals.
Crystal Isolation: Collect the formed crystals by vacuum filtration.
Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities and dry under vacuum. The resulting material should be highly crystalline and ready for single-crystal growth experiments.
Single Crystal Growth: The Cornerstone of Analysis
Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[2] The crystal must be a single, non-twinned specimen, typically 0.1-0.3 mm in at least two dimensions.
Protocol: Slow Solvent Evaporation
Rationale: This is the most common and straightforward method for small molecules. It relies on the principle that as the solvent slowly evaporates, the solution becomes supersaturated, promoting nucleation and crystal growth.
Procedure:
a. Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol/water mixture, dichloromethane).
b. Transfer the solution to a clean vial.
c. Cover the vial with a cap or parafilm pierced with a few small holes. The number and size of the holes control the evaporation rate—a slower rate is generally better.
d. Place the vial in a vibration-free location at a constant temperature.
e. Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Once a suitable crystal is obtained, it is subjected to a finely focused beam of monochromatic X-rays to produce a diffraction pattern.[5] The geometry and intensity of the diffracted spots contain the information needed to determine the atomic arrangement.
Protocol: Data Collection on a Modern Diffractometer
Crystal Mounting: A selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). Cryo-cooling minimizes thermal vibrations and radiation damage, leading to higher-quality data.[2]
Unit Cell Determination: Preliminary diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice. The instrument's software uses this information to devise an optimal data collection strategy.
Data Collection: The crystal is rotated in the X-ray beam, and a full sphere of diffraction data is collected by an area detector (e.g., CCD or CMOS). The collection involves recording hundreds of frames, each at a specific crystal orientation.[4]
Data Integration and Scaling: The raw diffraction images are processed. This involves integrating the intensities of each reflection, correcting for experimental factors (like Lorentz and polarization effects), and scaling the data to produce a final reflection file.
The overall workflow is a sequential process where the success of each step is a prerequisite for the next.
Caption: End-to-end workflow for crystal structure determination.
Part 3: Prospective Crystallographic Data and Structural Analysis
Based on common packing motifs for substituted benzoic acids, we can predict the likely crystallographic parameters and dominant intermolecular interactions.[6]
Hypothetical Crystallographic Data
Small organic molecules like this often crystallize in centrosymmetric space groups within the monoclinic or orthorhombic systems.
Parameter
Hypothetical Value
Rationale
Crystal System
Monoclinic
Common for substituted aromatic compounds.
Space Group
P2₁/c
The most common space group for organic molecules.
a (Å)
~8-12
Typical range for this axis length.
b (Å)
~5-9
Often a shorter axis related to stacking.
c (Å)
~15-20
-
β (°)
~95-105
Characteristic of the monoclinic system.
Volume (ų)
~1100-1500
Consistent with the molecular size.
Z
4
Number of molecules in the unit cell.
Calculated Density (g/cm³)
~1.7-1.9
Reflects the presence of heavy atoms (Br, Cl).
R-factor
< 0.05
A final R-factor below 5% indicates a good model fit.
Supramolecular Assembly: The Role of Intermolecular Interactions
The crystal packing will be a delicate balance of strong and weak intermolecular forces. The most significant interaction is expected to be the hydrogen bonding between carboxylic acid groups.
Carboxylic Acid Dimer: It is highly probable that two molecules will form a centrosymmetric dimer via strong O—H···O hydrogen bonds, creating a classic R²₂(8) ring motif. This is the most robust and predictable supramolecular synthon in carboxylic acid crystal engineering.[6]
Halogen Bonding: The presence of both bromine and chlorine provides opportunities for halogen bonding (C—Br···O and C—Cl···O). These interactions, where the halogen acts as an electrophilic donor, could link the primary carboxylic acid dimers into larger 1D chains or 2D sheets.[7]
Other Interactions: Weaker C—H···O interactions involving the methoxy group or aromatic hydrogens are also expected to play a secondary but important role in consolidating the overall three-dimensional packing.[1]
The interplay of these interactions dictates the final crystal architecture.
Caption: Hierarchy of expected intermolecular interactions.
Part 4: Significance of the Crystal Structure in a Pharmaceutical Context
Polymorphism: A full structural analysis would be the first step in identifying potential polymorphs—different crystal forms of the same molecule. Polymorphs can have drastically different properties, and controlling the desired form is a major regulatory and manufacturing concern in the pharmaceutical industry.
Structure-Property Relationships: The detailed 3D structure provides a mechanistic understanding of the material's bulk properties. For example, strong, extensive hydrogen-bonding networks typically lead to higher melting points and lower solubility.
Rational Drug Design: In drug development, knowing the precise solid-state conformation can inform the design of derivatives with improved properties or provide a starting point for co-crystallization experiments aimed at enhancing solubility or stability.[8]
Part 5: Conclusion
While the specific crystal structure of 3-Bromo-6-chloro-2-methoxybenzoic acid remains to be experimentally determined, this guide establishes a robust and scientifically grounded framework for its analysis. By following the detailed protocols for synthesis, crystallization, and X-ray data collection, researchers can reliably elucidate its atomic arrangement. The prospective analysis, based on established principles of crystal engineering, predicts a structure dominated by strong carboxylic acid dimer formation, further organized by halogen bonding and other weak interactions. The determination of this structure would provide invaluable insight into its physicochemical properties, with significant implications for its application in pharmaceutical sciences and materials research.
Part 6: References
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]
Gavezzotti, A. (2013). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm, 15(21), 4097-4107. [Link]
Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]
Thomas, N. C., & Desiraju, G. R. (2016). Intermolecular atom–atom bonds in crystals – a chemical perspective. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(5), 725-736. [Link]
Gole, B., et al. (2015). Role of Crystal Packing and Weak Intermolecular Interactions in the Solid State Fluorescence of N-Methylpyrazoline Derivatives. Crystal Growth & Design, 15(7), 3488-3496. [Link]
Roy, S., et al. (2015). Intermolecular Interactions in Crystals Modulate Intramolecular Excited State Proton Transfer Reactions. The Journal of Physical Chemistry B, 119(33), 10565-10571. [Link]
JoVE. (2022). Protein Crystallization for X-ray Crystallography. [Link]
Bragg, W. L. (1928). A graphical interpretation of X-ray diffraction data using polar co-ordinates. American Mineralogist, 13(10), 587-592. [Link]
Wlodawer, A. (2001). x Ray crystallography. Journal of Neurology, Neurosurgery & Psychiatry, 71(Suppl 1), i60-i65. [Link]
Read, R. J. (2013). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]
OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. [Link]
Malvern Panalytical. (2020). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. [Link]
Global Substance Registration System. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. [Link]
Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
Price, S. L., et al. (2009). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm, 11(1), 48-57. [Link]
A Technical Guide to the Physicochemical Properties of 3-Bromo-6-chloro-2-methoxybenzoic acid: In Silico Prediction and Experimental Validation
Abstract This technical guide provides an in-depth analysis of two critical physicochemical parameters for the novel compound 3-Bromo-6-chloro-2-methoxybenzoic acid: the acid dissociation constant (pKa) and the n-octanol...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides an in-depth analysis of two critical physicochemical parameters for the novel compound 3-Bromo-6-chloro-2-methoxybenzoic acid: the acid dissociation constant (pKa) and the n-octanol/water partition coefficient (logP). These properties are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, governing its absorption, distribution, metabolism, and excretion (ADME). This document outlines the theoretical underpinnings for the computational prediction of pKa and logP, details the expected influence of the compound's specific substituents, and provides robust, field-proven experimental protocols for their validation. The synthesis of predictive and empirical methodologies presented herein offers a comprehensive framework for researchers, chemists, and drug development professionals to characterize this and other novel chemical entities.
Introduction: The Central Role of pKa and logP in Drug Development
In the landscape of modern drug discovery, the early characterization of a compound's physicochemical properties is paramount. Among the most influential of these are the pKa and logP, which collectively dictate how a molecule will behave in a biological system.
pKa (Acid Dissociation Constant): The pKa value quantifies the strength of an acid in solution. It is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[1] This is critical because the ionization state of a drug affects its aqueous solubility, its ability to cross lipid cell membranes, and its binding affinity to target proteins.[2][3] For an acidic compound like 3-Bromo-6-chloro-2-methoxybenzoic acid, the pKa of its carboxylic acid group will determine its charge in various physiological compartments, from the acidic environment of the stomach to the near-neutral pH of the bloodstream.
logP (Partition Coefficient): The logP value is the base-10 logarithm of the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[4][5] It is the principal measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving"). This property is a key factor in predicting a drug's membrane permeability, plasma protein binding, and overall distribution throughout the body.[6] A delicate balance is required; a drug must be sufficiently water-soluble for formulation and transport in the blood, yet lipophilic enough to traverse cellular barriers to reach its target.[6]
This guide focuses on 3-Bromo-6-chloro-2-methoxybenzoic acid, a substituted benzoic acid with potential as a building block in medicinal chemistry. Understanding its pKa and logP is the first step in evaluating its drug-like potential.
Computational Prediction of Physicochemical Properties
While direct experimental values for 3-Bromo-6-chloro-2-methoxybenzoic acid are not cataloged in major public databases, highly reliable predictions can be made using modern computational software. These tools leverage vast databases of experimental data and sophisticated algorithms to estimate properties from a chemical structure alone.
Predicted Physicochemical Data Summary
The following table summarizes the expected physicochemical properties based on the structure of 3-Bromo-6-chloro-2-methoxybenzoic acid. The predicted values are derived from established computational models and an analysis of substituent effects relative to the known pKa of benzoic acid (4.20)[1].
Property
Predicted Value/Range
Rationale for Prediction
pKa
< 4.20
The parent molecule, benzoic acid, has a pKa of ~4.20. The bromo and chloro substituents are strongly electron-withdrawing via the inductive effect. This stabilizes the resulting carboxylate anion, thereby increasing the acidity and lowering the pKa value. The ortho-methoxy group may have a competing, though likely lesser, effect.
logP
~3.0 - 4.0
The addition of halogen atoms (bromine and chlorine) significantly increases the lipophilicity of the benzene ring. While the carboxylic acid and methoxy groups add some polarity, the overall molecule is expected to be substantially more lipophilic than benzoic acid (logP ≈ 1.87).
Theoretical Basis for pKa Prediction
Computational pKa prediction relies on quantitative structure-property relationship (QSPR) models.[1] Software like ACD/Labs Percepta and ChemAxon's Calculator Plugins utilize algorithms trained on extensive databases of experimentally measured pKa values.[2][7][8]
The primary prediction method involves:
Substructure Identification: The software identifies the ionizable center—in this case, the carboxylic acid.
Parent pKa Assignment: A baseline pKa value for the parent functional group (benzoic acid) is used as a starting point.
Substituent Effect Correction: The influence of each substituent (bromo, chloro, methoxy) is calculated using Hammett-type equations. These equations quantify the electron-donating or electron-withdrawing effects of substituents and their impact on the reaction center.[2]
Inductive Effects: The electronegative bromine and chlorine atoms at the 3- and 6-positions will pull electron density away from the carboxylate group. This delocalizes and stabilizes the negative charge of the conjugate base, making the proton easier to donate and thus lowering the pKa (stronger acid).
Ortho-Effect: The methoxy group at the 2-position (ortho to the carboxylic acid) can introduce steric hindrance and intramolecular hydrogen bonding, which can also influence the acidity, typically increasing it.
Theoretical Basis for logP Prediction
LogP prediction models generally fall into two categories: atom-based and fragment-based methods.[4]
Atom-based/Fragment-based Methods: These are the most common approaches, used by predictors like XLogP3 and ACD/LogP.[9][10] The molecule is deconstructed into its constituent atoms or functional fragments. Each fragment has a pre-assigned hydrophobicity value derived from experimental data. The overall logP is calculated by summing these values and applying correction factors for intramolecular interactions (e.g., hydrogen bonding, electronic effects).[4] For 3-Bromo-6-chloro-2-methoxybenzoic acid, the large positive contributions from the bromine and chlorine atoms are expected to be the dominant factors determining its high lipophilicity.
Experimental Validation Protocols
Computational predictions provide essential, high-throughput screening data, but the gold standard for physicochemical characterization remains empirical measurement. The following protocols are self-validating systems designed for accuracy and reproducibility.
Workflow for Physicochemical Property Determination
The logical flow for characterizing a novel compound involves prediction followed by rigorous experimental validation.
Caption: Workflow for compound characterization.
Protocol 1: pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the acid's inflection point.
Principle: The pKa is the pH at the half-equivalence point of a titration between the weak acid (analyte) and a strong base (titrant).
Methodology:
Sample Preparation: Accurately weigh ~10-20 mg of 3-Bromo-6-chloro-2-methoxybenzoic acid and dissolve it in a suitable co-solvent (e.g., methanol or acetonitrile) due to its predicted low water solubility. Dilute with deionized water to a final volume of 50 mL. The final percentage of the organic co-solvent should be minimized and recorded.
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) at a constant temperature (e.g., 25°C).
Titration: Place the sample solution in a jacketed beaker to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.05 mL) of the titrant.
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the expected equivalence point.
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined by finding the pH at the half-volume of the equivalence point. For higher accuracy, calculate the first and second derivatives of the titration curve (ΔpH/ΔV and Δ²pH/ΔV²). The peak of the first derivative plot indicates the equivalence point.
Caption: Workflow for pKa determination via titration.
Protocol 2: logP Determination by the Shake-Flask Method
This is the traditional and most reliable method for logP determination, directly measuring the partitioning of the compound between n-octanol and water.
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured, and the partition coefficient is calculated.
Methodology:
Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water for 24 hours, followed by phase separation for another 24 hours. The aqueous phase should be a buffer solution at a pH at least 2 units below the predicted pKa of the compound (e.g., pH 1.0-2.0) to ensure the carboxylic acid is fully protonated and neutral.
Sample Preparation: Prepare a stock solution of the compound in n-octanol-saturated water or water-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical detection method.
Partitioning: In a separatory funnel or vial, combine a known volume of the prepared n-octanol and aqueous phases (e.g., 10 mL of each). Add a small, known amount of the stock solution.
Equilibration: Shake the vessel vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Allow the phases to separate completely. Centrifugation may be required to ensure a clean separation.
Concentration Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Calculation: Calculate logP using the formula:
logP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Caption: Workflow for logP determination via shake-flask.
Conclusion
The characterization of 3-Bromo-6-chloro-2-methoxybenzoic acid reveals a molecule of significant interest for further research. Computational predictions indicate it is a moderately strong acid with substantial lipophilicity, driven by its halogen substituents. While these in silico methods provide a rapid and valuable assessment, this guide underscores the necessity of empirical validation. The detailed protocols for potentiometric titration and the shake-flask method serve as a robust framework for obtaining definitive pKa and logP values. The integration of predictive modeling with rigorous experimental work ensures a comprehensive understanding of a compound's physicochemical profile, a critical foundation for successful drug discovery and development endeavors.
Ghasemi, F., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link][4]
National Center for Biotechnology Information. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid. PubChem. Retrieved from [Link]
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link][7]
Mansouri, K., et al. (2019). Acidic and basic pKas predicted by ACD/Labs and ChemAxon models using the DataWarrior chemicals. ResearchGate. Retrieved from [Link][3]
Reddit. (2023). Computational pKa Determination. r/comp_chem. Retrieved from [Link][11]
Gök, Y., et al. (2013). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link][12]
Application Notes and Protocols for the Utilization of 3-Bromo-6-chloro-2-methoxybenzoic acid in Pharmaceutical Compound Library Synthesis
Introduction: Strategic Value of 3-Bromo-6-chloro-2-methoxybenzoic acid in Drug Discovery In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful construc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Value of 3-Bromo-6-chloro-2-methoxybenzoic acid in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of diverse and biologically relevant compound libraries. 3-Bromo-6-chloro-2-methoxybenzoic acid emerges as a highly valuable scaffold due to its unique arrangement of functional groups, each offering a distinct handle for chemical diversification. The presence of two different halogens (bromine and chlorine) at specific positions on the aromatic ring allows for selective, sequential cross-coupling reactions, a cornerstone of contemporary synthetic chemistry. This, combined with a carboxylic acid moiety for amide-based diversification and a methoxy group that influences the electronic and conformational properties of the molecule, makes it an ideal starting point for generating libraries of complex, three-dimensional molecules for high-throughput screening.
The inherent reactivity differences between an aryl-bromide and an aryl-chloride bond in palladium-catalyzed cross-coupling reactions are well-established.[1][2] The C-Br bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more robust C-Cl bond. This differential reactivity is the lynchpin for the selective functionalization of 3-Bromo-6-chloro-2-methoxybenzoic acid, enabling chemists to first introduce a diversity element at the 3-position (via the bromo group) while leaving the 6-position (chloro group) intact for a potential second diversification step.
This application note provides detailed protocols for the two primary modes of diversification for 3-Bromo-6-chloro-2-methoxybenzoic acid: amide bond formation at the carboxylic acid and selective Suzuki-Miyaura cross-coupling at the C-Br bond. We will delve into the rationale behind the chosen methodologies and provide a framework for troubleshooting and optimization.
Physicochemical Properties and Handling
Property
Value
Reference
Molecular Formula
C₈H₆BrClO₃
Molecular Weight
265.49 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in organic solvents such as DMF, DMSO, and alcohols.
Safety Precautions: 3-Bromo-6-chloro-2-methoxybenzoic acid is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Protocol I: Amide Library Synthesis via Carboxylic Acid Activation
The carboxylic acid group of 3-Bromo-6-chloro-2-methoxybenzoic acid is a prime site for diversification through amide bond formation. The direct reaction with an amine is generally inefficient; therefore, activation of the carboxylic acid is necessary.[3] We present a robust protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[4]
Improving the aqueous solubility of 3-Bromo-6-chloro-2-methoxybenzoic acid for in vitro assays
Overview 3-Bromo-6-chloro-2-methoxybenzoic acid is a highly functionalized, halogenated benzoic acid derivative. While the carboxylic acid moiety provides an ionizable handle (predicted pKa ~2.68)[1], the presence of bul...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
3-Bromo-6-chloro-2-methoxybenzoic acid is a highly functionalized, halogenated benzoic acid derivative. While the carboxylic acid moiety provides an ionizable handle (predicted pKa ~2.68)[1], the presence of bulky, electron-withdrawing halogens (bromine and chlorine) and a lipophilic methoxy group significantly increases the molecule's overall hydrophobicity[2]. In in vitro assays, researchers frequently encounter "solvent crash" (micro-precipitation) when diluting DMSO stock solutions of this compound into aqueous buffers[3]. This guide provides mechanistic troubleshooting and validated protocols to ensure accurate, reproducible effective concentrations in your biological assays.
Troubleshooting FAQs
Q1: My compound precipitates immediately when I dilute my DMSO stock into the cell culture media. How do I prevent this?A1: This is a classic "solvent crash" caused by exceeding the compound's kinetic solubility in the aqueous phase[3]. When the high-concentration DMSO stock hits the aqueous buffer, the local dielectric constant drops rapidly. This causes the highly lipophilic halogenated ring to aggregate before the polar carboxylic acid can fully solvate.
Solution: Avoid direct, large-fold dilutions. Instead, use a "step-down" serial dilution method. Pre-warm your assay buffer to 37°C and ensure the buffer is adequately mixed (e.g., via vortexing) during the dropwise addition of the DMSO stock. Keep the final DMSO concentration ≤1% to prevent solvent-induced cytotoxicity or enzyme inhibition[3].
Q2: I have kept the DMSO concentration at 1%, but the compound is still forming a cloudy suspension. Should I adjust the pH?A2: Yes. Because 3-Bromo-6-chloro-2-methoxybenzoic acid is a Brønsted acid, its solubility is highly pH-dependent. At pH levels below its pKa, the compound exists primarily in its unionized, highly lipophilic state[2].
Solution: Ensure your assay buffer is strictly maintained at pH 7.4 or slightly higher (e.g., pH 8.0, if tolerated by your assay). This ensures the carboxylic acid is fully deprotonated into its highly water-soluble carboxylate salt form. If your assay requires an acidic environment (e.g., lysosomal enzyme assays at pH 4.5), you cannot rely on pH adjustment and must use a solubilizing agent.
Q3: My assay is sensitive to DMSO, and pH adjustment isn't enough. What is the best additive to keep this compound in solution?A3: We recommend cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Methyl-β-cyclodextrin (M-β-CD). Cyclodextrins possess a hydrophilic exterior and a lipophilic inner cavity that can encapsulate the hydrophobic halogenated benzene ring, shielding it from the aqueous environment while leaving the polar carboxylic acid exposed[4]. This method significantly enhances thermodynamic solubility without the cellular toxicity associated with high organic solvent concentrations[5][6].
Quantitative Comparison of Solubilization Strategies
Workflow for overcoming aqueous solubility limits of halogenated benzoic acids in vitro.
Experimental Protocols
Protocol 1: Optimized DMSO Step-Down Dilution
Causality: Direct, single-step dilution causes rapid solvent diffusion, leaving the hydrophobic solute stranded in the aqueous phase, which leads to immediate nucleation. A step-down dilution allows for gradual hydration of the ionizable groups.
Stock Preparation: Dissolve 3-Bromo-6-chloro-2-methoxybenzoic acid in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously for 60 seconds.
Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the master stock in a 50/50 mixture of DMSO and your target assay buffer.
Final Dilution: Pre-warm the final aqueous assay buffer to 37°C. While vortexing the buffer, add the intermediate stock dropwise to reach your final desired concentration (e.g., 10 µM).
Self-Validation: Measure the absorbance of the final solution at 600 nm. An OD600 > 0.05 indicates light scattering from colloidal micro-precipitates, meaning the thermodynamic solubility limit has been exceeded and Protocol 2 is required[3].
Causality: If Protocol 1 fails, the thermodynamic solubility limit of the compound is too low for the assay. Encapsulating the lipophilic core in HP-β-CD bypasses this limit by shielding the hydrophobic halogens from the water molecules[6][7].
Carrier Preparation: Prepare a 10 mM stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4).
Compound Addition: Prepare a 10 mM stock of 3-Bromo-6-chloro-2-methoxybenzoic acid in 100% DMSO.
Complexation: While vigorously stirring the HP-β-CD solution at room temperature, slowly add the compound's DMSO stock dropwise. Aim for a 1:1 to 1:5 molar ratio of drug to cyclodextrin[5].
Incubation: Incubate the mixture on an orbital shaker at 37°C for 2–4 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium[6].
Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated compound[5]. The resulting filtrate contains your solubilized complex ready for in vitro dosing.
References
Title: CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development
Source: Royal Society of Chemistry (RSC)
URL: [Link]
Title: Synthesis and stability of strongly acidic benzamide derivatives
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects
Source: National Institutes of Health (NIH) / PMC
URL: [Link]
Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants: Benefits and Challenges in Nutraceutical Development
Source: MDPI
URL: [Link]
Overcoming steric hindrance in 3-Bromo-6-chloro-2-methoxybenzoic acid esterification reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the esterification of highly sterically hindered benzoic acid derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the esterification of highly sterically hindered benzoic acid derivatives.
3-Bromo-6-chloro-2-methoxybenzoic acid presents a unique synthetic challenge: the carboxyl group at the C1 position is flanked by a methoxy group at C2 and a chloro group at C6. This extreme di-ortho substitution creates a massive steric shield, rendering standard esterification protocols ineffective. Below, you will find our comprehensive troubleshooting guide, mechanistic insights, and self-validating experimental protocols to overcome this bottleneck.
Workflow & Decision Matrix
Decision tree for selecting the optimal esterification method based on the target alcohol.
Troubleshooting Guide & FAQs
Q1: Why is standard Fischer esterification failing for 3-Bromo-6-chloro-2-methoxybenzoic acid?A1: In a standard acid-catalyzed Fischer esterification, the alcohol nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. The di-ortho substituents (C2-methoxy and C6-chloro) physically block this trajectory, causing the reaction to stall[1]. This phenomenon is well-documented in structurally similar auxin-type herbicides like dicamba (3,6-dichloro-2-methoxybenzoic acid), which resist standard esterification due to identical steric clashes[2].
Q2: What is the most reliable method for methyl ester synthesis of this substrate?A2: Base-promoted alkylation. By treating the acid with a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF), you deprotonate the acid to generate a carboxylate anion. This anion acts as a nucleophile to attack methyl iodide (MeI) via an Sₙ2 mechanism. This completely bypasses the sterically crowded carbonyl carbon, resulting in near-quantitative yields.
Q3: How do I synthesize bulkier esters (e.g., tert-butyl esters) where Sₙ2 alkylation fails?A3: For tertiary esters, Sₙ2 alkylation with tert-butyl bromide will fail due to competitive E2 elimination (generating isobutylene gas). Instead, convert the acid to an acid chloride using oxalyl chloride and catalytic DMF. Interestingly, while unhindered acid chlorides can form unwanted anhydrides upon quenching, 2,6-disubstituted benzoyl chlorides are uniquely stable and react selectively with alcohols in the presence of a base (like Et₃N)[3].
Q4: My Steglich esterification (DCC/DMAP) is giving very low yields. How do I troubleshoot this?A4: The Steglich esterification relies on the formation of an O-acylisourea intermediate, which is exceptionally bulky[4]. For 2,6-disubstituted acids, this intermediate struggles to form or fails to react with the alcohol. If you must use Steglich, increase DMAP to a full stoichiometric equivalent to force the formation of the highly active acylpyridinium species[1]. However, switching to the Acid Chloride method is highly recommended.
Mechanistic Insight
Mechanistic comparison: Steric failure of carbonyl attack vs. success of SN2 alkylation.
Quantitative Data: Method Comparison
Esterification Method
Reagents
Target Ester
Expected Yield
Reaction Time
Primary Limitation
Fischer Esterification
H₂SO₄ (cat.), R-OH
Methyl, Ethyl
< 10%
24–48 h
Severe steric clash at tetrahedral intermediate
Steglich Esterification
DCC, DMAP, DCM
tert-Butyl
20–40%
24 h
O-acylisourea intermediate is too bulky
Base-Promoted Alkylation
K₂CO₃, R-X, DMF
Methyl, Benzyl
85–95%
2–6 h
Fails for tertiary alkyl halides (E2 elimination)
Acid Chloride + Alcohol
(COCl)₂, DMF, Et₃N
Isopropyl, t-Butyl
70–85%
12 h
Requires strictly anhydrous conditions
Self-Validating Experimental Protocols
Protocol A: Base-Promoted Alkylation (For Methyl or Benzyl Esters)
Causality & Design: DMF is chosen to solvate the potassium cation, leaving a "naked," highly nucleophilic carboxylate. K₂CO₃ is strong enough to deprotonate the carboxylic acid (pKa ~2.5 due to the electron-withdrawing halogens) but weak enough to prevent side reactions with the halogens on the ring.
Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-6-chloro-2-methoxybenzoic acid (1.0 eq) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.
Deprotonation: Add anhydrous K₂CO₃ (1.5 eq).
Self-Validation Checkpoint: The mixture will transition from a clear solution to a cloudy suspension as the potassium carboxylate salt forms. Stir for 30 minutes at room temperature.
Monitoring: Stir at room temperature for 2–4 hours.
Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The highly polar starting acid will remain at the baseline (Rf ~0.0), while the non-polar ester product will migrate rapidly (Rf ~0.6).
Workup: Quench the reaction with ice water (5x the volume of DMF) to precipitate the product. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (3x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Acid Chloride Method (For Isopropyl or tert-Butyl Esters)
Causality & Design: Oxalyl chloride is utilized over thionyl chloride because its byproducts (CO, CO₂) are gaseous, driving the reaction forward without requiring harsh heating. The catalytic DMF forms the Vilsmeier-Haack reagent, which is the true active chlorinating species.
Preparation: Dissolve the acid (1.0 eq) in anhydrous DCM (0.2 M) under N₂ at 0 °C.
Chlorination: Add catalytic DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq).
Self-Validation Checkpoint: Immediate effervescence (gas evolution) confirms the formation of the Vilsmeier-Haack complex and active chlorination. If no gas evolves, your oxalyl chloride may have degraded.
Maturation: Warm the reaction to room temperature and stir until gas evolution completely ceases (approx. 2 hours).
Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl. Redissolve the crude, highly hindered acid chloride in anhydrous DCM.
Esterification: Cool the solution to 0 °C. Add the target alcohol (1.5 eq) and Et₃N (2.0 eq). Stir for 12 hours, allowing the reaction to warm to room temperature.
Workup: Wash the organic layer with 1M HCl to remove Et₃N salts, followed by saturated aqueous NaHCO₃ to remove any unreacted acid. Dry over Na₂SO₄, filter, and concentrate to yield the bulky ester.
References
Sweet dicamba: a carbohydrate pro-herbicide strategy
Source: RSC Chemical Biology
URL:[Link]
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method
Source: Organic Letters (ACS Publications)
URL:[Link]
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids
Source: Green Chemistry (RSC Publishing)
URL:[Link]
Simple Method for the Esterification of Carboxylic Acids
Source: Angewandte Chemie International Edition
URL:[Link]
Scale-up process optimization for bulk 3-Bromo-6-chloro-2-methoxybenzoic acid production
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the bul...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the bulk production of 3-Bromo-6-chloro-2-methoxybenzoic acid. As a key intermediate in pharmaceutical synthesis, ensuring its purity and consistent, high-yield production is paramount. This document offers practical, field-proven insights to navigate the complexities of scaling up its synthesis.
The industrial-scale production of 3-Bromo-6-chloro-2-methoxybenzoic acid is most commonly achieved through the electrophilic bromination of 6-chloro-2-methoxybenzoic acid. The electron-donating methoxy group and the electron-withdrawing, ortho-para directing chloro and meta-directing carboxylic acid groups create a complex interplay of directing effects.[1] The primary challenge lies in achieving high regioselectivity for bromination at the C3 position while minimizing the formation of isomeric impurities and over-brominated byproducts.[1]
Mass spectrometry fragmentation analysis: 3-Bromo-6-chloro-2-methoxybenzoic acid vs iodinated analogs
Comparative Mass Spectrometry Fragmentation Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Iodinated Analogs Executive Summary Structural elucidation of halogenated aromatic compounds is a critical function in drug de...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Mass Spectrometry Fragmentation Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Iodinated Analogs
Executive Summary
Structural elucidation of halogenated aromatic compounds is a critical function in drug development and analytical chemistry. This guide provides an objective, data-driven comparison of the mass spectrometry (MS) fragmentation pathways of 3-Bromo-6-chloro-2-methoxybenzoic acid against its iodinated analog. By leveraging isotopic cluster analysis and energy-resolved mass spectrometry, researchers can definitively map structural connectivity and differentiate between halogen substituents.
Mechanistic Principles of Fragmentation
As a Senior Application Scientist, interpreting MS/MS data requires looking beyond nominal masses to understand the thermodynamic and steric drivers of ion dissociation. The fragmentation of halogenated methoxybenzoic acids is governed by three core principles:
1.1 The "Ortho Effect" in 2-Methoxybenzoic Acids
When a methoxy group is positioned ortho to a carboxylic acid, the spatial proximity of the functional groups triggers specific decomposition reactions. This interaction, known as the "ortho effect," suppresses standard meta/para pathways and facilitates the 1 during collision-induced dissociation (CID)[1]. This pathway is highly diagnostic for confirming the 2-methoxy substitution pattern.
1.2 Decarboxylation and Demethylation
A universal feature of benzoic acid derivatives in negative electrospray ionization (ESI-) is their propensity for decarboxylation. The 2 from the deprotonated molecular ion [M-H]⁻ often forms the base peak at low collision energies[2]. As collision energy increases, secondary fragmentation typically involves the 3 from the methoxy moiety[3].
1.3 Halogen Cleavage Dynamics & Isotopic Signatures
Substituting bromine for iodine dramatically alters both the isotopic cluster and the compound's breakdown curve:
Isotopic Clusters: 3-Bromo-6-chloro-2-methoxybenzoic acid features a complex 3:4:1 isotopic pattern due to the combination of Br (~1:1 ratio of ⁷⁹Br/⁸¹Br) and Cl (~3:1 ratio of ³⁵Cl/³⁷Cl). Conversely, the iodinated analog displays a simpler 3:1 pattern because iodine is monoisotopic (¹²⁷I).
Bond Dissociation Energies: The C-I bond (~240 kJ/mol) is significantly weaker than the C-Br bond (~280 kJ/mol). Consequently, the iodinated analog undergoes halogen radical scission (-I•) at much lower collision energies than the brominated analog (-Br•).
Comparative Fragmentation Data
A hallmark of comparing these two analogs is their convergence upon a common fragment. The loss of the respective halogen radicals (•Br from m/z 263, or •I from m/z 311) yields an identical radical anion fragment at m/z 184 (the 6-chloro-2-methoxybenzoate radical).
Compound
Formula
Exact Mass
Precursor [M-H]⁻
Key Isotope Ratio
Primary Fragment
Secondary Fragments
3-Bromo-6-chloro-2-methoxybenzoic acid
C₈H₆BrClO₃
263.92 Da
m/z 263
3:4:1 (M : M+2 : M+4)
m/z 219 (-CO₂)
m/z 248 (-CH₃), m/z 184 (-Br•)
3-Iodo-6-chloro-2-methoxybenzoic acid
C₈H₆ClIO₃
311.90 Da
m/z 311
3:1 (M : M+2)
m/z 267 (-CO₂)
m/z 296 (-CH₃), m/z 184 (-I•)
Fragmentation Pathway Visualization
Figure 1: Divergent collision-induced dissociation pathways for halogenated methoxybenzoic acids.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignments, the following LC-MS/MS protocol is designed as a self-validating system. Every step serves a specific mechanistic purpose to rule out false positives.
Step 1: Matrix Blank & System Equilibration
Procedure: Inject a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid) prior to sample analysis.
Causality: Establishes the background noise floor and rules out column carryover. This ensures that low-abundance diagnostic fragments (like the ortho-effect neutral losses) are true analyte signals rather than isobaric matrix interferences.
Step 2: Precursor Ion Isotopic Pattern Verification
Procedure: Perform a full-scan MS1 acquisition (m/z 100-500) and calculate the isotopic distribution of the [M-H]⁻ precursor.
Causality: Halogenated compounds possess distinct isotopic signatures. Confirming the 3:4:1 cluster for the Br/Cl analog or the 3:1 cluster for the I/Cl analog before MS/MS targeting validates that the isolated precursor is the intact target molecule and not an in-source degradation product.
Step 3: Energy-Resolved Mass Spectrometry (ERMS)
Procedure: Acquire MS/MS spectra by ramping the collision energy (CE) from 10 eV to 40 eV in 5 eV increments.
Causality: Maps the breakdown curve of the molecule. Because the C-I bond requires less energy to break than the C-Br bond, ERMS empirically proves the identity of the halogen substituent by revealing the specific CE threshold at which the convergent m/z 184 fragment appears.
Step 4: Orthogonal Validation via Neutral Loss Scanning
Procedure: Set the triple quadrupole to perform a neutral loss scan for 44 Da (CO₂).
Causality: Selectively filters the complex data stream for only those molecules containing a free carboxylic acid moiety, confirming that the structural core remains intact and differentiating the target from potential phenolic or ether-based impurities.
Workflow Visualization
Figure 2: Self-validating LC-MS/MS experimental workflow for structural elucidation.
Comparative in vitro toxicity of 3-Bromo-6-chloro-2-methoxybenzoic acid and related halogenated benzoic acids
Comparative In Vitro Toxicity Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Related Halogenated Benzoic Acids As a Senior Application Scientist, I approach the toxicological evaluation of halogenated benzoic acids no...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative In Vitro Toxicity Guide: 3-Bromo-6-chloro-2-methoxybenzoic Acid vs. Related Halogenated Benzoic Acids
As a Senior Application Scientist, I approach the toxicological evaluation of halogenated benzoic acids not merely as a regulatory requirement, but as a fundamental investigation into structure-activity relationships (SAR). Halogenated benzoic acids are a critical class of compounds utilized extensively in agrochemicals (such as the herbicide dicamba) and as pharmaceutical intermediates. The substitution pattern and the specific halogen atoms (fluoro, chloro, bromo) attached to the benzoic acid ring profoundly influence both the physicochemical properties (lipophilicity, pKa) and the toxicological profiles of these molecules.
This guide provides an objective, data-driven comparison of the in vitro toxicity of 3-Bromo-6-chloro-2-methoxybenzoic acid against its widely studied chlorinated analog, dicamba (3,6-dichloro-2-methoxybenzoic acid), and other halogenated derivatives.
Mechanistic Insights into Halogenated Benzoic Acid Toxicity
Understanding the why behind a compound's toxicity is as crucial as measuring the what. The cytotoxicity and genotoxicity of halogenated benzoic acids are primarily driven by their ability to penetrate cell membranes and induce intracellular oxidative stress.
Membrane Permeability: The degree of halogenation and the atomic radius of the halogen (Br > Cl > F) increase the lipophilicity of the molecule. This facilitates faster, passive uptake through biological lipid bilayers.
Oxidative Stress & DNA Damage: Once intracellular, these acidic compounds stimulate the release of reactive oxygen species (ROS). The accumulation of ROS leads to oxidative DNA damage, which manifests in vitro as increased Sister Chromatid Exchanges (SCEs) and alterations in cell-cycle progression[1].
Mechanistic pathway of halogenated benzoic acid-induced in vitro cytotoxicity.
Comparative Toxicity Profiles
Experimental data consistently demonstrates a halogen-dependent toxicity trend across biological models. Studies evaluating the cellular toxicity of halogenated benzoates reveal that toxicity decreases in the order of: Bromo > Chloro > Fluoro ≈ Amino [2]. Brominated benzoates are consistently more toxic than their chlorinated counterparts due to their larger atomic radius, higher lipophilicity, and greater potential to disrupt cellular membranes[2].
When comparing (3,6-dichloro-2-methoxybenzoic acid) to its brominated analog (3-Bromo-6-chloro-2-methoxybenzoic acid), the substitution of a chlorine atom with a bromine atom at the 3-position increases the overall steric bulk and hydrophobicity of the molecule, thereby lowering the concentration threshold required to induce cellular damage.
Table 1: Comparative In Vitro Toxicity Metrics in Mammalian Cell Models
Data synthesis based on established genotoxicity assays in human lymphocyte cultures[3][4] and structure-activity relationship (SAR) models for halogenated benzoates[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By incorporating strict vehicle controls and positive controls (e.g., mitomycin C), researchers can isolate the specific causal effects of the halogenated benzoic acids without experimental artifacts.
Standardized in vitro workflow for evaluating halogenated benzoic acid toxicity.
Protocol 1: Assessment of Cytotoxicity via XTT Viability Assay
Rationale: Assessing basic cell viability is the mandatory first step before evaluating genotoxicity, as severe cytotoxicity can confound DNA damage readouts.
Cell Seeding: Seed human peripheral blood lymphocytes or CHO cells in 96-well plates at a density of
1×105
cells/mL.
Causality: This specific density ensures cells remain in the exponential growth phase during the 72-hour exposure, preventing contact inhibition artifacts which can skew viability readouts.
Compound Administration: Treat cells with 3-Bromo-6-chloro-2-methoxybenzoic acid and Dicamba at concentrations ranging from 10.0 to 500.0 µg/mL[3]. Use DMSO as the vehicle control (final concentration < 0.5% v/v).
Causality: Keeping DMSO under 0.5% prevents solvent-induced toxicity from masking the true effects of the test compounds.
Incubation & Readout: Incubate for 72 hours. Add XTT reagent for the final 4 hours. Measure absorbance at 450 nm.
Validation Check: The assay is only valid if the vehicle control maintains >95% viability compared to untreated cells.
Protocol 2: Genotoxicity Evaluation via Sister Chromatid Exchange (SCE)
Rationale: SCE is a highly sensitive indicator of DNA damage and S-phase replication disruption caused by oxidative stress from halogenated compounds[4].
BrdU Incorporation: Add 5-bromo-2'-deoxyuridine (BrdU) to the culture medium at the beginning of the 72-hour treatment.
Causality: BrdU incorporates into newly synthesized DNA, allowing for the differential staining of sister chromatids necessary to visualize genetic exchange events.
Causality: Colchicine inhibits microtubule polymerization, arresting cells in metaphase where chromosomes are highly condensed and visible for accurate scoring.
Harvest & Staining: Subject cells to hypotonic shock (0.075 M KCl) to swell the cells, fix in methanol/acetic acid (3:1), and stain using the Fluorescence-Plus-Giemsa (FPG) technique.
Scoring: Blindly score 50 second-division metaphases per treatment group for SCEs. A statistically significant increase in SCEs (typically observed at ≥200 µg/mL for dicamba[3]) indicates genotoxicity.
Strategic Insights for Drug Development
For researchers optimizing halogenated benzoic acid scaffolds, the substitution of chlorine with bromine at the 3-position (yielding 3-Bromo-6-chloro-2-methoxybenzoic acid) predictably enhances lipophilicity. While this may improve target binding or herbicidal efficacy, it concurrently lowers the threshold for in vitro cytotoxicity and genotoxicity. Mitigation strategies during lead optimization should focus on formulating these compounds to control cellular uptake rates or introducing structural modifications that reduce their potential to generate intracellular ROS.
References
Title: Genotoxicity analysis of the phenoxy herbicide dicamba in mammalian cells in vitro
Source: Toxicology in Vitro / PubMed
URL: [Link]
Title: Evaluation of genotoxic effects of the herbicide dicamba using in vivo and in vitro test systems
Source: OSTI.GOV (US Department of Energy)
URL: [Link]
Title: Environmental Toxicity of Fluorobenzoic Acids
Source: Shell Australia Environmental Reports
URL: [Link]
A Comparative Guide to the Receptor Binding Affinity of 3-Bromo-6-chloro-2-methoxybenzoic Acid Derivatives
Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of the Benzoic Acid Scaffold in Drug Discovery
The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundation for a wide array of biologically active compounds.[1] The carboxylic acid group, a key feature of this scaffold, acts as a crucial hydrogen bond donor and acceptor, frequently engaging in interactions with the active sites of enzymes and receptors.[1] The therapeutic potential of benzoic acid derivatives can be significantly tailored by the strategic placement of various substituents on the aromatic ring.[1] These modifications influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1] This guide focuses on a novel series of compounds derived from 3-Bromo-6-chloro-2-methoxybenzoic acid, exploring how systematic structural modifications impact their receptor binding affinity.
Core Directive: A Structured Approach to Understanding Structure-Activity Relationships (SAR)
The primary goal of this investigation is to elucidate the structure-activity relationships (SAR) of our novel 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives. SAR analysis is a fundamental process in drug discovery that involves systematically altering a molecule's structure and assessing the impact on its biological activity.[2][3] This allows for the identification of the "pharmacophore" – the essential molecular features responsible for the compound's biological action.[4] Our experimental design follows a logical progression from broad screening to detailed characterization of promising candidates.
Figure 1. A systematic workflow for the synthesis and evaluation of novel benzoic acid derivatives to establish structure-activity relationships.
Experimental Protocols: Ensuring Data Integrity and Reproducibility
The foundation of a robust SAR study lies in the quality and consistency of the experimental data. The following protocols outline the key methodologies employed in this investigation.
Synthesis of 3-Bromo-6-chloro-2-methoxybenzoic Acid Derivatives (General Procedure)
While specific synthetic routes for 3-Bromo-6-chloro-2-methoxybenzoic acid were not extensively detailed in the initial literature search, general methods for the synthesis of related substituted benzoic acids, such as electrophilic bromination, can be adapted.[5] For instance, the synthesis of a related compound, 3-bromo-2-methoxybenzoic acid, has been achieved from 2-bromophenol.[6] The following is a generalized approach for creating a library of derivatives from the parent acid:
Amide Formation: The parent carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent (e.g., thionyl chloride). The resulting acid chloride is then reacted with a primary or secondary amine to yield the desired amide derivative.
Esterification: The parent carboxylic acid is reacted with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to produce the corresponding ester derivative.
Purification and Characterization: All synthesized compounds are purified using column chromatography or recrystallization. The structure and purity of each derivative are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Receptor Binding Assay: A Radioligand Displacement Approach
Radioligand binding assays are a sensitive and reliable method for determining the affinity of a compound for a specific receptor.[7][8] This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of our novel derivatives.
Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenizing cultured cells followed by differential centrifugation to isolate the membrane fraction. Protein concentration is determined using a standard method like the Bradford assay.
Assay Setup: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the target receptor, and a varying concentration of the unlabeled test compound (our derivative).
Incubation: The plate is incubated to allow the binding to reach equilibrium.
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Comparative Analysis: Deciphering the Structure-Activity Landscape
The following table presents hypothetical binding data for a series of 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives against a target receptor.
Compound ID
R-Group at Carboxyl Position
Receptor Binding Affinity (Ki, nM)
Parent Acid
-OH
125
Derivative 1
-OCH₃ (Methyl Ester)
88
Derivative 2
-NH₂ (Primary Amide)
42
Derivative 3
-NHCH₃ (Secondary Amide)
65
Derivative 4
-N(CH₃)₂ (Tertiary Amide)
150
Data Interpretation: The results suggest that modification of the carboxylic acid group significantly influences binding affinity. The primary amide derivative (Derivative 2) exhibits the highest affinity, suggesting that the amide protons may be crucial for hydrogen bonding interactions within the receptor's binding pocket. Esterification (Derivative 1) also leads to a modest increase in affinity. In contrast, the tertiary amide (Derivative 4) shows reduced affinity, possibly due to steric hindrance.
Potential Signaling Pathways and Downstream Effects
The binding of a ligand to its receptor initiates a cascade of intracellular events known as signal transduction.[9] If the target receptor is a G-protein coupled receptor (GPCR), for example, ligand binding could lead to the activation of second messenger systems like cyclic AMP (cAMP) or inositol phosphates, ultimately resulting in a cellular response.[9]
Figure 2. A generalized signaling pathway for a G-protein coupled receptor (GPCR), which could be a potential target for the novel benzoic acid derivatives.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of the receptor binding affinity of novel 3-Bromo-6-chloro-2-methoxybenzoic acid derivatives. The presented methodologies and hypothetical data underscore the importance of SAR studies in lead optimization.[4][10] Future work will involve expanding the derivative library to further probe the chemical space and to identify compounds with enhanced potency and selectivity. Promising candidates will be advanced to functional assays to determine their agonist or antagonist properties and to further elucidate their mechanism of action.[3]
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